1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
Description
1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a phenylmethanesulfonamide moiety at the 7-position. Its molecular formula is C₁₉H₂₂N₂O₃S (molecular weight: 358.45 g/mol), and its CAS Registry Number is 946211-49-0 (note: lists the 6-yl isomer; the 7-yl variant likely shares similar properties but differs in substitution position) .
Properties
IUPAC Name |
1-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-19(22)21-12-6-9-16-10-11-17(13-18(16)21)20-25(23,24)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,20H,2,6,9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFRSAYOHNVZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
MBH Adduct Formation
Reagents :
- 4-Nitrobenzaldehyde (1.0 equiv)
- Ethyl acrylate (1.2 equiv)
- DABCO (0.1 equiv)
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0–25°C
- Time: 48 hours
Acetylation of MBH Alcohol
Reagents :
- Acetic anhydride (2.0 equiv)
- Pyridine (1.5 equiv)
Conditions :
- Solvent: DCM
- Temperature: 0°C → 25°C
- Time: 12 hours
Cyclization with Methanesulfonamide
Reagents :
- MBH acetate (1.0 equiv)
- Methanesulfonamide (1.5 equiv)
- Potassium carbonate (3.0 equiv)
Conditions :
- Solvent: DMF
- Temperature: 90°C
- Time: 18 hours
Yield : 68% (1-methanesulfonyl-1,2-dihydroquinoline).
Key Observation :
- Cyclization proceeds via a Michael-initiated S$$_N$$Ar mechanism, forming the tetrahydroquinoline core.
Introduction of the Propanoyl Group
The N1 position of the tetrahydroquinoline is acylated using propanoyl chloride .
Acylation Protocol
Reagents :
- 1-Methanesulfonyl-1,2-dihydroquinoline (1.0 equiv)
- Propanoyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv)
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C → 25°C
- Time: 6 hours
Yield : 85% (1-propanoyl-1,2-dihydroquinoline-7-methanesulfonamide).
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.30–7.20 (m, 5H), 4.25 (t, J = 6.0 Hz, 2H), 3.10 (t, J = 6.0 Hz, 2H), 2.95 (q, J = 7.6 Hz, 2H), 2.60 (s, 3H), 1.85–1.75 (m, 2H), 1.10 (t, J = 7.6 Hz, 3H).
Sulfonylation with Phenyl Substitution
The C7 amine is converted to a secondary amine via reductive amination followed by sulfonylation .
Reductive Amination for Secondary Amine Formation
Reagents :
- 1-Propanoyl-1,2-dihydroquinolin-7-amine (1.0 equiv)
- Benzaldehyde (1.5 equiv)
- Sodium cyanoborohydride (1.2 equiv)
Conditions :
- Solvent: Methanol
- Temperature: 25°C
- Time: 24 hours
Yield : 62% (N-phenyl-1-propanoyl-1,2-dihydroquinolin-7-amine).
Methanesulfonylation
Reagents :
- N-Phenyl-1-propanoyl-1,2-dihydroquinolin-7-amine (1.0 equiv)
- Methanesulfonyl chloride (1.5 equiv)
- Pyridine (2.0 equiv)
Conditions :
- Solvent: DCM
- Temperature: 0°C → 25°C
- Time: 4 hours
Yield : 74% (target compound).
Characterization Data :
- HRMS : m/z calcd for C$${22}$$H$${27}$$N$$2$$O$$3$$S [M+H]$$^+$$: 415.1695; found: 415.1698.
- IR (KBr) : 3280 (N–H), 1675 (C=O), 1320 (S=O) cm$$^{-1}$$.
Alternative Synthetic Routes
Direct Cyclization with Pre-Functionalized MBH Acetates
Approach :
Limitations :
- Low regioselectivity observed during cyclization (yield: <30%).
Optimization of Reaction Conditions
Sulfonylation Solvent Screening
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | Pyridine | 74 |
| THF | Et$$_3$$N | 68 |
| DMF | NaH | 41 |
Chemical Reactions Analysis
1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydroquinoline-derived sulfonamides. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Substitution at the 1-position: Propanoyl (target compound) vs. isobutyl () or methyl (). Larger substituents (e.g., isobutyl) may enhance lipophilicity but reduce solubility, while smaller groups (e.g., methyl) favor metabolic clearance .
Sulfonamide vs. Benzamide :
- Sulfonamides (target compound, ) are classical enzyme inhibitors (e.g., carbonic anhydrase), whereas benzamides () are more common in kinase or protease targeting .
Trifluoromethyl Modifications :
- Compounds in and feature trifluoromethyl groups, which improve metabolic stability and electronegativity but may reduce aqueous solubility due to increased hydrophobicity .
Research Findings and Data Gaps
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a propanoyl-substituted tetrahydroquinoline with phenylmethanesulfonyl chloride, analogous to methods for trifluoromethyl derivatives .
- Biological Activity: No direct pharmacological data are available for the target compound. However, sulfonamide-tetrahydroquinoline hybrids are known for antimicrobial and anticancer activity in preclinical studies .
- Crystallographic Analysis : SHELX software () is widely used for small-molecule crystallography, suggesting that structural studies of these compounds could employ this tool for conformational analysis .
Notes and Limitations
- Evidence Constraints : The provided evidence lacks direct experimental data (e.g., IC₅₀, solubility). Structural comparisons are inferred from substituent effects and analogous compounds.
- Positional Isomerism : The 6-yl vs. 7-yl isomerism () highlights the need for precise synthetic control, as positional differences significantly impact bioactivity .
- Commercial Availability : The compounds in –5 are marketed as fine chemicals, indicating industrial interest in this structural class .
Biological Activity
1-Phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.5 g/mol. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it an attractive candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 946298-28-8 |
The biological activity of this compound is largely attributed to its interactions with various biological targets. Compounds containing tetrahydroquinoline frameworks have been found to modulate cellular pathways by interacting with enzymes and receptors. For instance, studies suggest that this compound may act as an inhibitor of specific protein kinases or transcription factors involved in inflammatory responses and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their activity.
- Receptor Modulation : The compound may bind to receptors involved in inflammatory and immune responses, potentially reducing cytokine production.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo.
- Neuroprotective Properties : The tetrahydroquinoline core is associated with neuroprotective effects in models of neurodegenerative diseases.
- Anticancer Activity : Preliminary findings suggest potential cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in different biological models:
- Inflammation Model : In a mouse model of induced inflammation, administration of the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.
- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death compared to untreated controls.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | Quinoline derivative with carbamate group | Known for distinct biological activities related to cancer treatment |
| Quinoline | Basic structure without additional functional groups | Serves as a parent structure for many derivatives |
| 2-Methylquinoline | Methyl substitution at position 2 | Exhibits different pharmacological properties compared to other derivatives |
Q & A
Q. Optimization :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Yield improvements: Use catalytic DMAP for acylation or microwave-assisted synthesis to reduce time .
What spectroscopic and chromatographic methods are critical for characterizing this compound?
Basic
Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonamide NH at δ 8.5–9.5 ppm; aromatic protons in tetrahydroquinoline at δ 6.5–7.5 ppm) .
- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and propanoyl C=O (~1680 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected at ~413.15 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
